

Technical Whitepaper: 3-(4-Chlorophenyl)azetidine Hydrochloride

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)azetidine
hydrochloride

CAS No.: 7606-31-7

Cat. No.: B1469732

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Executive Summary

3-(4-Chlorophenyl)azetidine hydrochloride (CAS: 7606-31-7) represents a critical scaffold in modern medicinal chemistry, specifically within the class of constrained nitrogen heterocycles. Unlike its five-membered (pyrrolidine) or six-membered (piperidine) analogs, the azetidine ring offers a unique combination of high ring strain (~25 kcal/mol), lowered lipophilicity, and distinct directional vectors for substituent display.

This compound serves as a high-value intermediate in the synthesis of monoamine transporter ligands (serotonin, dopamine, and norepinephrine reuptake inhibitors) and has emerged as a bioisostere for piperidine rings to improve metabolic stability and reduce LogP in drug candidates. This guide outlines the chemical properties, validated synthesis routes, and handling protocols for researchers utilizing this scaffold.

Chemical & Physical Characterization[1][2][3][4][5][6][7]

The hydrochloride salt form is the preferred state for storage and handling due to the volatility and oxidative instability of the free base secondary amine.

Identity & Constants[4]

Property	Value
IUPAC Name	3-(4-Chlorophenyl)azetidine hydrochloride
CAS Number	7606-31-7 (HCl salt); 7215-02-3 (Free base)
Molecular Formula	C ₉ H ₁₀ ClN ^{[1][2][3]} · HCl
Molecular Weight	204.10 g/mol (Salt); 167.64 g/mol (Base)
Appearance	White to off-white crystalline solid
Solubility	Soluble in Water, Methanol, DMSO; Sparingly soluble in Ethanol
Melting Point	168–172 °C (Decomposes)
pKa (Calculated)	~9.5 (Conjugate acid of the azetidine nitrogen)

Structural Analysis (NMR Expectations)

- ¹H NMR (400 MHz, DMSO-d₆): The spectrum is characterized by the symmetry of the azetidine ring.
 - δ 9.40 (br s, 2H): Ammonium protons (NH₂⁺).
 - δ 7.45 (d, J=8.5 Hz, 2H): Aromatic protons ortho to Cl.
 - δ 7.35 (d, J=8.5 Hz, 2H): Aromatic protons meta to Cl.
 - δ 4.35 (m, 2H) & 4.05 (m, 2H): Azetidine ring protons (C2/C4 positions), appearing as multiplets due to roofing effects and ring puckering.
 - δ 4.10 (m, 1H): Methine proton at C3.

Synthesis & Manufacturing

The synthesis of 3-arylazetidines is non-trivial due to the ring strain. The most robust "field-proven" method for research scale (gram to multigram) involves the addition of Grignard reagents to N-protected azetidiones, followed by ionic hydrogenation.

Validated Synthetic Route (Grignard Approach)

This protocol minimizes ring-opening side reactions common with other methods.

Step 1: Nucleophilic Addition

- Reagents: 1-Boc-3-azetidinone, 4-Chlorophenylmagnesium bromide.
- Conditions: THF, -78°C to 0°C.
- Mechanism: The Grignard reagent attacks the ketone carbonyl, forming the tertiary alcohol intermediate: 1-Boc-3-(4-chlorophenyl)-3-hydroxyazetidine.

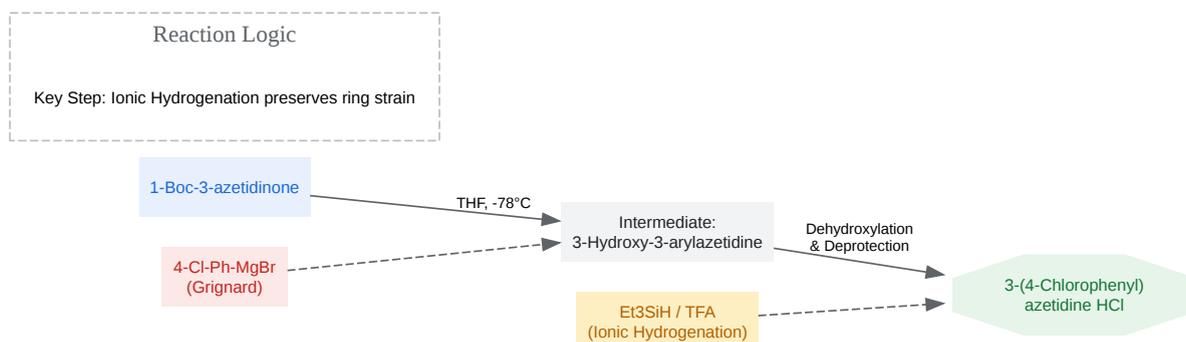
Step 2: Ionic Hydrogenation & Deprotection

- Reagents: Triethylsilane (Et_3SiH), Trifluoroacetic acid (TFA).
- Conditions: Dichloromethane (DCM), 0°C to RT.
- Mechanism: TFA cleaves the Boc group and protonates the tertiary hydroxyl. Et_3SiH acts as a hydride donor to displace the leaving water molecule, reducing the C3 position to the alkane while preserving the strained ring.

Step 3: Salt Formation

- Reagents: HCl (4M in Dioxane).
- Process: The free base is dissolved in diethyl ether, and HCl/dioxane is added dropwise to precipitate the hydrochloride salt.

Synthesis Pathway Visualization



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Caption: Figure 1. Validated synthetic pathway utilizing ionic hydrogenation to prevent ring scission.

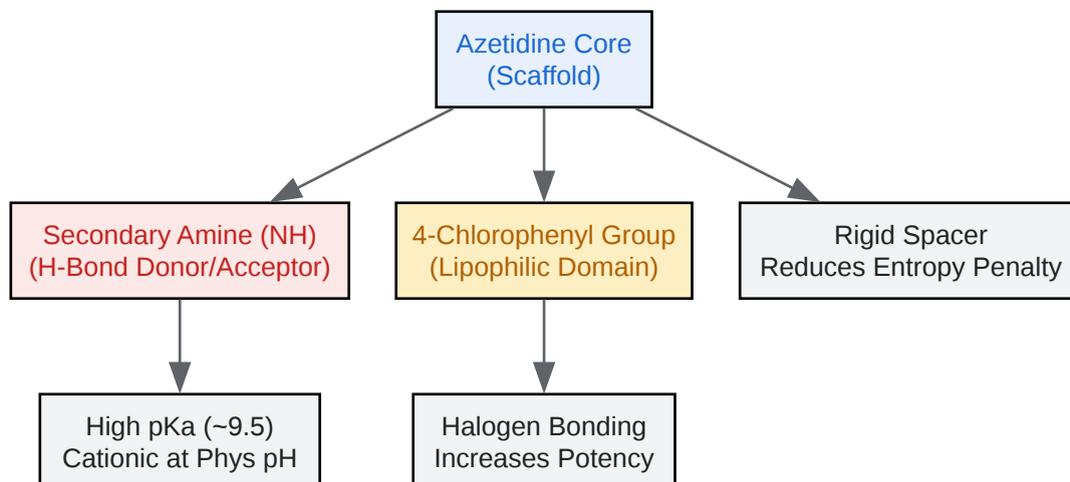
Pharmacological Profile & Applications[5][11][12] [13]

Mechanism of Action

3-(4-Chlorophenyl)azetidine acts primarily as a monoamine transporter modulator. The constrained azetidine ring forces the phenyl ring and the basic nitrogen into a specific spatial orientation that mimics the pharmacophore of serotonin (SERT) and norepinephrine (NET) reuptake inhibitors.

- **Bioisosterism:** It is frequently used to replace piperidine rings in drug discovery.[4] The azetidine ring reduces the number of rotatable bonds and lowers the lipophilicity (LogP) compared to piperidine, often improving the metabolic stability and solubility of the parent drug.
- **Exit Vectors:** The bond angle of the azetidine (~90°) creates distinct exit vectors for substituents compared to the ~109.5° of cyclohexane/piperidine systems, allowing for the exploration of novel chemical space in receptor binding pockets.

Structure-Activity Relationship (SAR)



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Caption: Figure 2.[4] Pharmacophoric dissection of the molecule highlighting key interaction domains.

Experimental Protocols

Handling & Stability

- **Hygroscopicity:** The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.
- **Stability:** Stable in solid form. In solution (especially basic media), the free base may undergo dimerization or ring-opening over prolonged periods. Prepare solutions fresh.
- **Safety:** The compound is a skin and respiratory irritant (H315, H319, H335).[5][6][7] Standard PPE (gloves, goggles, fume hood) is mandatory.

Standard Analytical Protocol (HPLC)

For purity assessment in drug development workflows:

- **Column:** C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
- **Mobile Phase A:** Water + 0.1% TFA.

- Mobile Phase B: Acetonitrile + 0.1% TFA.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 220 nm and 254 nm.
- Retention Time: Expect elution around 4.5–5.5 min depending on dead volume (relatively polar due to the amine).

References

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